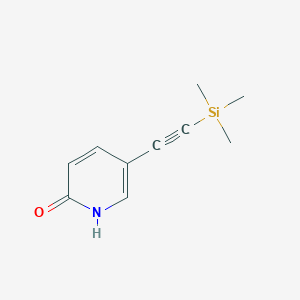

5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one

Description

5-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one is a pyridine derivative characterized by a trimethylsilyl (TMS)-protected ethynyl group at the 5-position of the pyridin-2(1H)-one scaffold. This compound is notable for its utility in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for functionalized bipyridine ligands used in coordination chemistry . The TMS-ethynyl group enhances stability during synthesis while allowing for selective deprotection to generate terminal alkynes, which are pivotal in click chemistry and metal-catalyzed transformations .

Properties

IUPAC Name |

5-(2-trimethylsilylethynyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOSi/c1-13(2,3)7-6-9-4-5-10(12)11-8-9/h4-5,8H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBOPPDLCVSNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Synthesis Protocol

A typical synthesis protocol might involve the following steps:

- Starting Materials : Pyridin-2(1H)-one derivative and trimethylsilyl acetylene.

- Catalysts : Palladium(II) chloride and copper(I) iodide.

- Solvents : A mixture of trimethylamine and tetrahydrofuran (THF) under an inert atmosphere.

- Reaction Conditions : Stirring at elevated temperatures (e.g., 60°C) for several hours.

- Purification : Flash column chromatography using appropriate solvents.

Detailed Synthesis Example

An example of a similar synthesis is provided in the preparation of 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethan-1-one, which involves:

- Starting Materials : 1-(5-bromopyridin-2-yl)ethan-1-one, trimethylsilylacetylene.

- Catalysts : Pd(PPh3)2Cl2 and CuI.

- Solvents : Trimethylamine and THF.

- Reaction Conditions : Stirring at 60°C for 18 hours.

- Yield : 92% after purification via flash column chromatography.

Analysis and Characterization

The characterization of this compound typically involves spectroscopic methods such as NMR (nuclear magnetic resonance) and HRMS (high-resolution mass spectrometry). The compound's structure is confirmed by its IUPAC name, InChI, and SMILES notation.

Spectroscopic Data

| Spectroscopic Method | Data |

|---|---|

| 1H NMR | Not specifically reported for this compound, but typically involves signals for the pyridine ring and trimethylsilyl group. |

| 13C NMR | Similarly, not specifically reported, but would show signals for the pyridine carbons and the ethynyl group. |

| HRMS | Expected to confirm the molecular formula C10H13NOSi. |

Chemical Reactions Analysis

Types of Reactions

5-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2(1H)-one derivatives, while substitution reactions can produce a variety of functionalized pyridines.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves the reaction of pyridine derivatives with trimethylsilylacetylene, often catalyzed by palladium complexes under inert conditions. Common solvents include tetrahydrofuran (THF), with bases like triethylamine facilitating the reaction.

Organic Synthesis

5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one serves as an important building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The presence of the trimethylsilyl group allows for selective reactions that can lead to various functionalized products.

Key Reactions:

- Oxidation: Can yield pyridin-2(1H)-one derivatives.

- Reduction: Produces different reduced forms.

- Substitution: The trimethylsilyl group can be replaced with other functional groups.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, H₂O₂ | Pyridin-2(1H)-one derivatives |

| Reduction | Lithium aluminum hydride | Reduced pyridine derivatives |

| Substitution | Halogens, organometallic compounds | Functionalized pyridines |

Biological Studies

In biological research, this compound is explored for its potential interactions with enzymes and receptors. The ethynyl moiety allows for covalent bonding with reactive sites on biological macromolecules, which may modulate biological pathways.

Case Study:

Research indicates that similar compounds can interact with nuclear receptors involved in drug metabolism and fatty acid oxidation, suggesting that this compound could play a role in studying these pathways .

Material Science

The compound's unique properties make it suitable for developing specialty chemicals and materials. Its stability and solubility enable its use in creating coatings, adhesives, and other materials with specific performance characteristics.

Mechanism of Action

The mechanism of action of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and facilitate its binding to target molecules. The ethynyl moiety allows for the formation of covalent bonds with reactive sites, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The CF3 group in 5-(trifluoromethyl)pyridin-2(1H)-one increases metabolic stability and lipophilicity, critical for anti-fibrotic activity .

- Bulkier Substituents : The TMS-ethynyl group in the target compound reduces reactivity during synthesis while enabling post-functionalization .

- Heterocyclic Moieties : Piperazine-carbonyl and oxadiazole groups enhance target selectivity (e.g., eIF4A3 or complex I inhibition) by engaging in hydrogen bonding and π-π interactions .

Key Observations :

- The TMS group in 5-((TMS)ethynyl)pyridin-2(1H)-one simplifies handling of reactive alkynes during Pd-catalyzed couplings .

- Parallel synthesis (e.g., Ugi reaction) accelerates SAR studies for piperazine-carbonyl derivatives .

Physicochemical and Pharmacokinetic Profiles

Key Observations :

- LogP : The TMS-ethynyl group increases hydrophobicity (LogP = 2.8) compared to piperazine derivatives (LogP = 1.2) .

- Solubility : Piperazine-carbonyl derivatives exhibit superior aqueous solubility due to ionizable amines .

Enzyme Inhibition

Therapeutic Potential

Biological Activity

Biological Activity Overview

Currently, there is no known mechanism of action associated with 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one due to a lack of extensive research on its biological activity. However, there are indications that similar compounds may exhibit interactions with biological macromolecules such as proteins and nucleic acids, which could inform future studies on this compound's therapeutic potential.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison table outlining these compounds and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-(Ethynyl)pyridin-2(1H)-one | Lacks trimethylsilyl group | More reactive due to absence of silyl protection |

| 5-(Phenylethynyl)pyridin-2(1H)-one | Contains phenyl instead of trimethylsilyl | Exhibits different electronic properties |

| 5-(Allylethynyl)pyridin-2(1H)-one | Contains an allyl group | Potentially different biological activities |

The trimethylsilyl group in this compound contributes to its enhanced stability and solubility compared to these similar compounds.

Potential Applications

While specific biological activities have not been rigorously documented, the compound's structural features suggest potential applications in:

- Chemical Synthesis : As a building block for more complex molecules.

- Biological Research : Investigating interactions with enzymes or receptors that may relate to disease pathways.

- Pharmaceutical Development : Exploring its use as a therapeutic agent in various diseases.

Future Research Directions

Given the limited data available, further studies are essential to explore the following aspects:

- Mechanism of Action : Identifying how this compound interacts with biological targets.

- Biological Activity Screening : Conducting assays to evaluate antimicrobial, anticancer, or antiviral properties.

- Structure-Activity Relationships (SAR) : Investigating how variations in structure affect biological activity.

Q & A

Q. What are the key synthetic strategies for 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one?

The compound can be synthesized via Sonogashira coupling between a halogenated pyridin-2(1H)-one precursor and trimethylsilylacetylene under palladium catalysis. Optimize reaction conditions (e.g., catalyst loading, base selection) to improve yield. Post-synthesis, purify via column chromatography using a gradient eluent system (e.g., hexane/ethyl acetate) to isolate the silyl-protected product. Confirm regioselectivity using ¹H NMR to verify ethynyl positioning .

Q. How to characterize the structural and electronic features of this compound?

Q. What are the stability considerations for handling this compound in laboratory settings?

The compound is moisture-sensitive due to the hydrolytically labile Si–C bond. Store under inert atmosphere (argon/nitrogen) at –20°C. Monitor degradation via TLC or LC-MS, particularly for desilylation products. Use anhydrous solvents (e.g., THF, DMF) for reactions and avoid protic conditions unless intentional deprotection is required .

Advanced Research Questions

Q. How to resolve contradictory reports on the bioactivity of silyl-protected pyridinones in enzyme inhibition assays?

Conduct parallel assays under standardized conditions (e.g., fixed pH, temperature, and DPP-4 concentration) to minimize variability. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and differentiate true inhibition from solubility artifacts. Compare results with analogous non-silylated derivatives to isolate the silyl group’s contribution .

Q. What methodologies optimize the aqueous solubility of this compound for pharmacological studies?

Employ cyclodextrin inclusion complexes (e.g., HP-β-CD) or nanoformulation techniques (e.g., antisolvent precipitation) to enhance solubility. Quantify improvements via equilibrium solubility assays in PBS (pH 7.4). Validate bioactivity retention using in vitro models (e.g., Caco-2 permeability assays) to ensure formulation efficacy .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Systematically modify three regions:

- Silyl group : Replace TMS with bulkier silanes (e.g., TIPS) to study steric effects.

- Ethynyl spacer : Introduce alkyl or aryl substituents to modulate electronic properties.

- Pyridinone core : Add electron-withdrawing groups (e.g., –CF₃) to enhance tautomer stability. Evaluate changes using enzyme kinetics (Km/Vmax) and computational docking (e.g., AutoDock Vina) to correlate structural modifications with binding affinity .

Q. What experimental approaches address conflicting data on the compound’s tautomeric equilibrium in solution?

Use dynamic NMR (DNMR) at variable temperatures to monitor tautomer interconversion. Solvent-dependent UV-Vis spectroscopy (e.g., in DMSO vs. water) can reveal tautomer prevalence. Complement with DFT calculations (B3LYP/6-31G*) to predict thermodynamic stability of enol vs. keto forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.